molecular formula C17H22N2O5 B111932 (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one CAS No. 148842-86-8

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one

Cat. No.: B111932
CAS No.: 148842-86-8
M. Wt: 334.4 g/mol
InChI Key: QOYRVPXTPVMTHE-ZDUSSCGKSA-N
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Description

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzazepine core, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, formation of the benzazepine ring, and subsequent deprotection steps. Common reagents used in the synthesis include Boc anhydride for the protection of the amino group and various catalysts to facilitate ring formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzazepine ring, often using halogenated reagents.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one shares similarities with other benzazepine derivatives, such as:
    • (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one
    • ®-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one

Uniqueness

The uniqueness of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one lies in its specific stereochemistry and functional group arrangement, which confer distinct biological activities and chemical reactivity compared to its analogs.

-benzazepin-3-one, highlighting its significance in various scientific domains

Properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-13-8-11-6-4-5-7-12(11)9-19(15(13)22)10-14(20)21/h4-7,13H,8-10H2,1-3H3,(H,18,23)(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRVPXTPVMTHE-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC2=CC=CC=C2CN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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